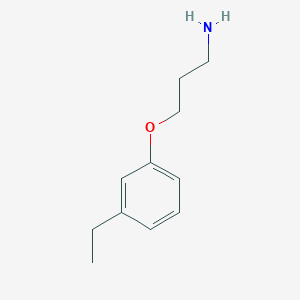

3-(3-Ethylphenoxy)propan-1-amine

Vue d'ensemble

Description

3-(3-Ethylphenoxy)propan-1-amine is a primary aliphatic amine . It is a derivative of 3-aminopropan-1-ol in which the hydroxy group is replaced by a (2-ethylhexyl)oxy group . The molecular formula of this compound is C13H27NO2 .

Synthesis Analysis

The synthesis of similar compounds like 1-(3′,4′-disubstituted phenyl)propan-2-amines has been reported using transaminases . Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom .Applications De Recherche Scientifique

a. Receptor Ligands: Researchers investigate this compound as a building block for designing receptor ligands. These ligands can selectively bind to specific receptors in the body, modulating cellular responses. By fine-tuning the structure of 3-(3-Ethylphenoxy)propan-1-amine, scientists aim to create ligands with high affinity for particular receptors, which could lead to novel drug candidates.

b. Enzyme Inhibitors: Enzymes play crucial roles in various biological processes. Scientists explore 3-(3-Ethylphenoxy)propan-1-amine derivatives as potential enzyme inhibitors. These inhibitors can regulate enzyme activity, impacting disease pathways. For instance, they might target enzymes involved in cancer cell proliferation or metabolic disorders.

c. Anticancer Agents: The quest for effective anticancer drugs continues. Researchers evaluate 3-(3-Ethylphenoxy)propan-1-amine derivatives for their cytotoxic properties against cancer cells. By understanding their mechanisms of action, scientists aim to develop targeted therapies that minimize side effects and enhance patient outcomes.

Sustainable Technologies and Environmental Remediation

As we strive for greener solutions, 3-(3-Ethylphenoxy)propan-1-amine contributes to sustainable technologies:

a. Carbon Capture: Researchers investigate its potential in carbon capture technologies. By capturing and storing carbon dioxide, we can mitigate climate change. The compound’s chemical properties may aid in efficient carbon capture processes.

b. Renewable Energy: In the realm of renewable energy, 3-(3-Ethylphenoxy)propan-1-amine derivatives could play a role. Whether in solar cells or energy storage devices, their properties may enhance performance and durability.

c. Green Chemical Synthesis: Efforts to reduce environmental impact extend to chemical synthesis. Scientists explore greener methods using 3-(3-Ethylphenoxy)propan-1-amine as a starting material. By minimizing waste and energy consumption, we move toward sustainable chemistry.

Propriétés

IUPAC Name |

3-(3-ethylphenoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-10-5-3-6-11(9-10)13-8-4-7-12/h3,5-6,9H,2,4,7-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMLKYMMVUDDKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301480 | |

| Record name | 3-(3-Ethylphenoxy)-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Ethylphenoxy)propan-1-amine | |

CAS RN |

1017176-61-2 | |

| Record name | 3-(3-Ethylphenoxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017176-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Ethylphenoxy)-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B3072933.png)

![4-[(3-Methoxyphenyl)methyl]oxan-4-amine](/img/structure/B3072937.png)

![2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072975.png)

![2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072979.png)